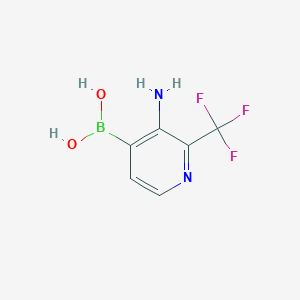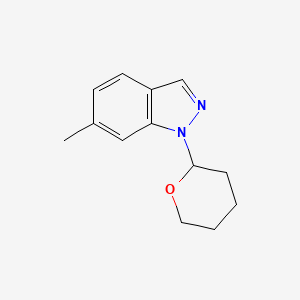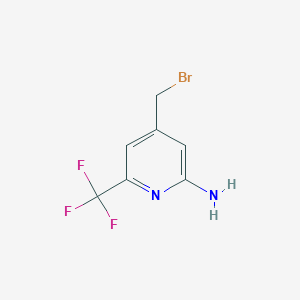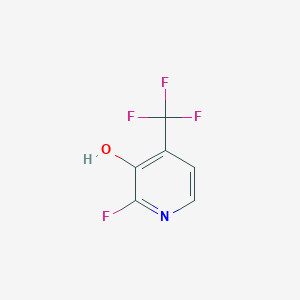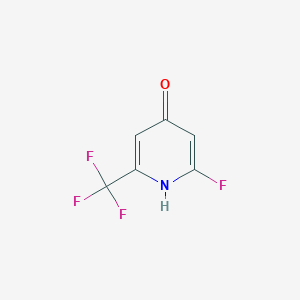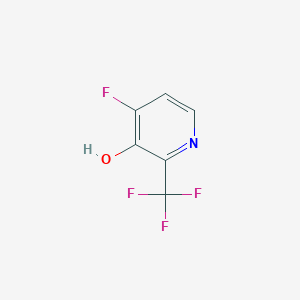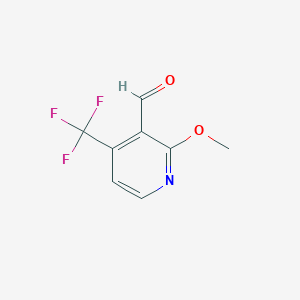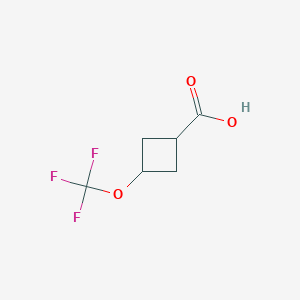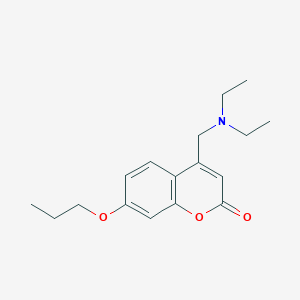
4-((Diethylamino)methyl)-7-propoxy-2H-chromen-2-one
Descripción general
Descripción
4-((Diethylamino)methyl)-7-propoxy-2H-chromen-2-one, also known as DEAMPC, is a novel chromene compound that has recently been studied for its potential applications in a variety of scientific and medical fields. Chromenes are a class of organic compounds that contain a chromane ring, which is a cyclic hydrocarbon with five membered rings. DEAMPC has been found to have a wide range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. This compound has also been studied for its potential applications in the synthesis of other pharmaceuticals. In
Aplicaciones Científicas De Investigación
Two-Photon Absorption and Optical Limiting
This compound exhibits significant two-photon absorption properties, which are crucial for applications in optical limiting . Optical limiting materials are used to protect sensitive optical sensors and human eyes from damage caused by intense laser radiation. The compound’s ability to absorb photons at high intensities makes it an excellent candidate for developing new optical limiters .
Nonlinear Optical Properties
The nonlinear optical (NLO) behavior of this coumarin derivative is noteworthy. NLO materials are essential for various high-tech applications, including telecommunications , data storage , and optical sensing . The high value of hyperpolarizability of this compound indicates its potential for enhancing the performance of NLO devices .
Thermostability Assays
In the field of biophysics, assessing the stability of membrane proteins is a significant challenge. This coumarin derivative can be used as a thiol-reactive fluorochrome in thermostability assays, providing insights into the functional and structural properties of membrane proteins when solubilized in detergents .
Membrane Protein Studies
The compound’s application extends to studying the binding of inhibitors, substrates, lipids , and other effectors to membrane proteins. It helps in understanding the dynamics of proteins and can be used to study state-dependent domain interactions, which are part of regulatory mechanisms .
Laser Dye Applications
Coumarin derivatives, including this compound, have been investigated for their use as laser dyes . They offer chemical stability, a large absorption cross-section, and high gain, making them suitable for amplified spontaneous emission (ASE) in various solvents .
Molecular Electrostatic Potential Analysis
The molecular electrostatic potential surface of this compound can be analyzed to determine reactive sites, which is valuable in designing molecules with specific reactivities and interactions. This analysis is crucial for developing new materials with tailored properties .
Infrared Spectroscopy and Molecular Vibrations
Infrared spectroscopy, combined with computational calculations, can be used to study the molecular vibrations related to the chemically active functional groups of this compound. This is important for understanding the chemical behavior and designing molecules for specific applications .
Electronic Transitions and Photoluminescence
Experimental and computed absorption and photoluminescence spectra can be studied to understand the electronic transitions of this compound. This information is beneficial for applications in imaging , holography , and the development of photoluminescent materials .
Propiedades
IUPAC Name |
4-(diethylaminomethyl)-7-propoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-4-9-20-14-7-8-15-13(12-18(5-2)6-3)10-17(19)21-16(15)11-14/h7-8,10-11H,4-6,9,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBDWEHMOFXQOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C(=CC(=O)O2)CN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((Diethylamino)methyl)-7-propoxy-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



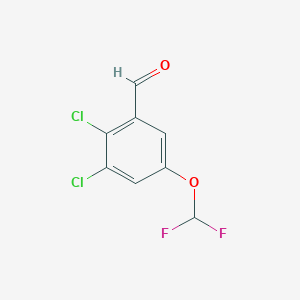

![8-Bromo-5-methoxy-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B1447289.png)
![Ethyl 6-bromo-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1447291.png)

